molecular formula C9H9ClN2O3 B1299534 N'-(2-chloroacetyl)-2-hydroxybenzohydrazide CAS No. 28669-13-8

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

Cat. No.: B1299534
CAS No.: 28669-13-8
M. Wt: 228.63 g/mol
InChI Key: ZVIAMOPKVYHXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-chloroacetyl)-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chloroacetyl group attached to a 2-hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide typically involves the reaction of 2-hydroxybenzoic acid hydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-chloroacetyl)-2-hydroxybenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the preparation of polymers and materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The hydrazide moiety can also interact with carbonyl groups on biomolecules, forming stable adducts. These interactions can disrupt normal cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroacetyl)-beta-alanine
  • 2-chloro-N-arylacetamides
  • Chloroacetamide derivatives

Uniqueness

N’-(2-chloroacetyl)-2-hydroxybenzohydrazide is unique due to the presence of both a chloroacetyl group and a hydroxybenzohydrazide moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its structural features make it a versatile compound for use in different scientific and industrial applications .

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-8(14)11-12-9(15)6-3-1-2-4-7(6)13/h1-4,13H,5H2,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIAMOPKVYHXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360673
Record name N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28669-13-8
Record name N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.